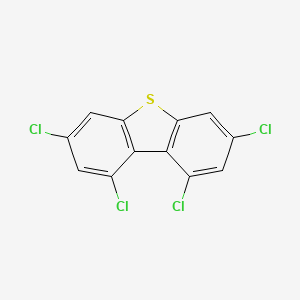

1,3,7,9-Tetrachlorodibenzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,7,9-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are sulfur-containing dioxin-like chemicals that have been detected in various environmental matrices and are considered to pose potential ecological health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7,9-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

it is likely that large-scale production would follow similar chlorination processes as those used in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrachlorodibenzothiophene can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of partially or fully dechlorinated dibenzothiophenes.

Substitution: Formation of dibenzothiophenes with different halogen substituents.

Scientific Research Applications

1,3,7,9-Tetrachlorodibenzothiophene has several applications in scientific research:

Environmental Studies: Used as a model compound to study the behavior and fate of polychlorinated dibenzothiophenes in the environment.

Toxicology: Investigated for its toxicological effects and potential health risks to humans and wildlife.

Analytical Chemistry: Used as a standard in the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzothiophenes in environmental samples.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes such as cytochrome P450s. These enzymes can further metabolize the compound, potentially leading to the formation of reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

2,3,7,8-Tetrachlorodibenzothiophene: Another polychlorinated dibenzothiophene with similar structural and toxicological properties.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known dioxin with higher toxicity but similar environmental persistence.

2,3,7,8-Tetrachlorodibenzofuran: A structurally related compound with similar environmental and health impacts.

Uniqueness

1,3,7,9-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which can influence its chemical reactivity, environmental behavior, and toxicological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for studying the effects of polychlorinated dibenzothiophenes .

Properties

CAS No. |

134705-51-4 |

|---|---|

Molecular Formula |

C12H4Cl4S |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

1,3,7,9-tetrachlorodibenzothiophene |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H |

InChI Key |

GUFACPUHGVZSQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1SC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)

![Benzo[d]isoxazol-3-yl trifluoromethanesulfonate](/img/structure/B13039917.png)

![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13039928.png)